molecular formula C6H11ClO B1581395 4-Methylvaleryl chloride CAS No. 38136-29-7

4-Methylvaleryl chloride

Cat. No. B1581395
CAS RN: 38136-29-7
M. Wt: 134.6 g/mol
InChI Key: SVWCVXFHTHCJJB-UHFFFAOYSA-N
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Description

4-Methylvaleryl chloride, also known as 4-Methylvaleroyl Chloride or ISOCAPROYL CHLORIDE, is a chemical compound with the CAS number 38136-29-7 . It has a molecular weight of 134.61 and a molecular formula of C6H11ClO .


Molecular Structure Analysis

4-Methylvaleryl chloride contains a total of 18 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 acyl halogenide (aliphatic) .


Physical And Chemical Properties Analysis

4-Methylvaleryl chloride is a liquid at 20 degrees Celsius . It has a boiling point of 144 degrees Celsius , a flash point of 41 degrees Celsius , and a specific gravity of 0.98 at 20/20 . Its refractive index is 1.42 .

Scientific Research Applications

  • Synthesis of Tetraesters of Methyl α-D-Glucopyranoside :

    • This study involved the synthesis of methyl 2,3,4,6-tetra-O-(3-methylvaleryl)-α-D-glucopyranoside from methyl α-D-glucopyranoside using a specific reaction process. The molecular structures of the tetraesters were verified through 1H NMR and HRMS, demonstrating successful synthesis of the target glucose tetraesters (Xie Hui et al., 2011).
  • Application of 4-Polystyryltriphenylmethyl Chloride in Synthesis :

    • This research highlights the use of polymer-bound trityl chloride as an α-amino protecting group for amino acids, facilitating simple and high-yield syntheses of amino acid derivatives and peptides (K. Barlos et al., 1988).
  • Controlled and Triggered Small Molecule Release :

    • The study describes a device using a microgel layer for controlled and triggered small molecule delivery. This demonstrates an application in the field of drug delivery systems, where the rate of release can be tuned with environmental factors like pH and layer thickness (Yongfeng Gao et al., 2013).
  • Copolymerization of 4-Chlorophenyl Acrylate with Methyl Acrylate :

    • This paper discusses the synthesis and characterization of copolymers from 4-chlorophenyl acrylate and methyl acrylate, analyzing their application in the leather industry. The polymers' thermal properties and molecular weight were studied, showing potential for industrial applications (S. Thamizharasi et al., 1999).
  • Surface Modification of Cation Exchange Membranes :

    • In this research, cation exchange membranes were modified for desalination processes. It shows an application of polymer chemistry in environmental technology, particularly in water treatment and desalination (S. M. Hosseini et al., 2014).
  • Nanofiltration for Homogeneous Catalysis Separation :

    • This paper presents the use of anionic polymerization of 4-methylstyrene for synthesizing a linear polymer. The polymer is used as a catalyst for carbon−carbon coupling reactions, demonstrating an application in organic chemistry and catalysis (Anupama Datta et al., 2003).

Safety And Hazards

4-Methylvaleryl chloride is classified as a Category 3 flammable liquid and a Sub-category 1B skin corrosive . It can cause severe skin burns and eye damage . It’s recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-methylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWCVXFHTHCJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068072
Record name Pentanoyl chloride, 4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylvaleryl chloride

CAS RN

38136-29-7
Record name 4-Methylpentanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38136-29-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoyl chloride, 4-methyl-
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Record name Pentanoyl chloride, 4-methyl-
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Record name Pentanoyl chloride, 4-methyl-
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Record name 4-methylvaleryl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
AP Wolf, P Schueler, RP Pettijohn, KC To… - Journal of Physical …, 1979 - ACS Publications
… From the results of the 2(S)-chloro-4-methylvaleryl chloride experiments we conclude that the predominant factor controlling the substitution event is steric in character. …
Number of citations: 15 pubs.acs.org
M Masaki, J Ohtake, M Sugiyama… - Bulletin of the Chemical …, 1965 - journal.csj.jp
… N-(2-Bromo-4-methylvaleryl)-O-benzylhydroxylamine(III-a) prepared from 2-bromo-4-methylvaleryl chloride and O-benzylhydroxylamine according to the usual method1) was dissolved …
Number of citations: 7 www.journal.csj.jp
EP RACK, RA FERRIERI, AP WOLF - Radiochimica Acta, 1988 - degruyter.com
… , 19] reacted recoil 34mCl, 38CI, and 18 F atoms, through energetic halogen substitution at the chiral centers of 2-(S)-and 2-(R)-halopropionyl halides, 2-chloro-4-methylvaleryl chloride, …
Number of citations: 1 www.degruyter.com
KJ Chao, CL Lin, M Hsu, SY Ho - Journal of Physical Chemistry, 1979 - ACS Publications
… From the results of the 2(S)-chloro-4-methylvaleryl chloride experiments we conclude that the predominant factor controlling the substitution event is steric in character. …
Number of citations: 10 pubs.acs.org
ML Firouzbakht, RA Ferrieri, AP Wolf… - Journal of the American …, 1987 - ACS Publications
… work published by this group on nonthermal 18F, 34mCl, 38C1, and more recently 75Br atom substitutions on 2(5)- and 2(/?)-halopropionyl halides, 2-chloro-4-methylvaleryl chloride, …
Number of citations: 11 pubs.acs.org
J Wolfer, T Bekele, CJ Abraham… - Angewandte Chemie …, 2006 - Wiley Online Library
… [3] We found that by employing 4-methylvaleryl chloride 1a (R1= iBu), imide 2a (R2= p-NO2PhCO, R3= H, R4= R5= Cl), 10 mol% benzoylquinidine (3a; BQd), and Hünig s base in THF …
Number of citations: 95 onlinelibrary.wiley.com
KC To, AP Wolf, EP Rack - The Journal of Physical Chemistry, 1983 - ACS Publications
… However, an almost 40% decrease in the extent of inversion of configuration was observed in 35mCl-for-Cl substitution with 2-chloro-4methylvaleryl chloride, suggesting that steric …
Number of citations: 13 pubs.acs.org
PE Sonnet - The Journal of Organic Chemistry, 1972 - ACS Publications
Ternary iminium salts were readily prepared from pyrrole aldehydes and methyl pyrryl ketones. Reaction of l-(pyrrol-2-ylmethylene) pyrrolidinium perchlorate (1) with 1-3 equiv of …
Number of citations: 31 pubs.acs.org
H Rosenberg, SJ Stohs, AG Paul - Phytochemistry, 1974 - Elsevier
Using appropriate precursors, the two unnatural alkaloids 4(5)-[N-isocaproylaminomethyl]imidazole and 3-[2-N-isovalerylaminoethyl]pyrazole were produced by Dolichothele sphaerica…
Number of citations: 11 www.sciencedirect.com
SW Schneller, AC Ibay, EA Martinson… - Journal of medicinal …, 1986 - ACS Publications
… The isoamyl isocyanate used in this synthesis was prepared by refluxing a mixture of 25 mL of 4-methylvaleryl chloride,15 12 g (184.5 mmol) of NaN3, and 200 mL of dry C6H6 for 36 h …
Number of citations: 9 pubs.acs.org

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